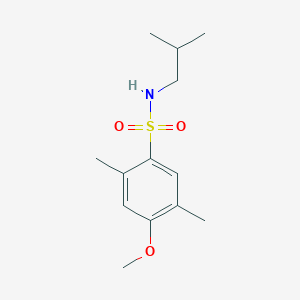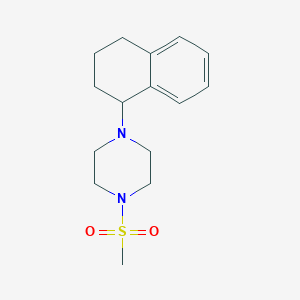
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide, also known as TAK-733, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates cell growth and differentiation, and is often dysregulated in cancer cells. TAK-733 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer.
Mechanism of Action
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide works by inhibiting the activity of the MAPK pathway, specifically the MEK1 and MEK2 enzymes. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation.
Advantages and Limitations for Lab Experiments
One advantage of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide is that it has shown efficacy in a wide range of cancer types, making it a potentially useful therapeutic agent for a variety of patients. Additionally, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in patients. However, one limitation of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide is that it may have limited efficacy in patients with tumors that have developed resistance to other MAPK pathway inhibitors.
Future Directions
There are a number of future directions for research on 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide. One area of interest is in understanding the mechanisms of resistance to 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide, and developing strategies to overcome this resistance. Additionally, there is interest in exploring the potential of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide in combination with other cancer therapies, such as immunotherapy. Finally, there is ongoing research into the optimal dosing and scheduling of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide in clinical trials, to maximize its efficacy while minimizing toxicity.
Synthesis Methods
The synthesis of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide involves several steps, including the reaction of 4-methoxy-2,5-dimethylphenol with 2-methylpropanal to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with benzenesulfonyl chloride to form the final product.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been shown to be effective in various types of cancer, including melanoma, colorectal cancer, and lung cancer.
properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)8-14-18(15,16)13-7-10(3)12(17-5)6-11(13)4/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGPNLMKJUDBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)


![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)
